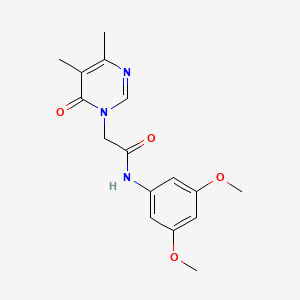

N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethoxyphenyl group and a 4,5-dimethyl-6-oxopyrimidinyl moiety linked via an acetamide bridge. Its molecular formula is C22H23N3O6 (calculated molecular weight: 425.4) .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-10-11(2)17-9-19(16(10)21)8-15(20)18-12-5-13(22-3)7-14(6-12)23-4/h5-7,9H,8H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRITFHNQWKBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2=CC(=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has drawn attention due to its potential biological activities. This compound is characterized by its unique structural features, including methoxy and pyrimidine functional groups, which may contribute to its pharmacological properties.

- Molecular Formula : C_{15}H_{18}N_{2}O_{3}

- Molecular Weight : 278.32 g/mol

- CAS Number : 1251614-79-5

The compound is classified as an amide, which typically features a carbonyl group (C=O) bonded to a nitrogen atom (N). Its synthesis involves multi-step reactions starting from readily available precursors, often requiring purification techniques like column chromatography.

While the precise mechanism of action for this compound in biological systems remains under investigation, its structural characteristics suggest potential interactions with various biological targets. The presence of the pyrimidine ring may indicate activity related to nucleic acid metabolism or enzyme inhibition.

Biological Activities

Recent studies have explored the biological activities of this compound, particularly in the context of:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. The inhibition of specific kinases or enzymes involved in cell proliferation may be a potential pathway through which this compound exerts its effects.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Table 1: Summary of Biological Activities

| Study | Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Study A | Anticancer | MTT Assay on HeLa cells | IC50 = 15 µM |

| Study B | Antimicrobial | Disk diffusion method | Effective against E. coli (zone of inhibition = 12 mm) |

| Study C | Enzyme Inhibition | Kinetic assays | Inhibitory effect on chitinase activity |

Case Study Highlights:

- Anticancer Activity : In a study assessing the cytotoxic effects on HeLa cells, this compound demonstrated an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent.

- Antimicrobial Efficacy : The compound was tested against various bacterial strains using the disk diffusion method. It showed notable antimicrobial activity against Escherichia coli, with a zone of inhibition measuring 12 mm, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Inhibition : Kinetic assays revealed that the compound inhibited chitinase activity, a crucial enzyme in fungal cell wall synthesis. This inhibition may contribute to its antimicrobial properties and warrants further exploration in antifungal applications.

Comparison with Similar Compounds

2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

- Structure : Shares the 4,5-dimethyl-6-oxopyrimidinyl group but replaces the 3,5-dimethoxyphenyl with a 2-(thiophen-3-yl)benzyl group.

- Molecular Properties :

- Formula: C19H19N3O2S

- Molecular Weight: 353.4

- Key Differences: The thiophene-benzyl substituent introduces aromatic sulfur, which may alter electronic properties and π-π stacking interactions.

N-(3,5-Dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

- Structure: Retains the 3,5-dimethoxyphenyl group but incorporates a complex quinoline-dioxane scaffold.

- Molecular Properties :

- Formula: C31H29N3O7

- Molecular Weight: 579.58

- Key Differences: The extended quinoline system increases rigidity and aromatic surface area, likely enhancing target binding but reducing solubility. The ethoxybenzoyl group adds hydrophobicity, which may impact pharmacokinetics .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

- Structure : Replaces the pyrimidinyl-oxygen with a sulfur atom and substitutes the phenyl group with a dichlorophenyl moiety.

- Molecular Properties :

- Formula: C13H11Cl2N3O2S

- Molecular Weight: 344.21

- Key Differences :

N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

- Structure: Features a thienopyrimidine core instead of a pyrimidinone, with a phenyl-thiophene substituent.

- Molecular Properties :

- Formula: C20H15N3O2S

- Molecular Weight: 362.0

- Key Differences :

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide

- Structure : Utilizes a pyridazinyl ring with a pyrazole substituent and a branched alkyl chain.

- Molecular Properties :

- Formula: C20H30N4O2

- Molecular Weight: 387.5

- Key Differences :

Structural and Functional Implications

| Compound | Core Structure | Key Substituents | Molecular Weight | Solubility Predictors |

|---|---|---|---|---|

| Target Compound | Pyrimidinone | 3,5-Dimethoxyphenyl | 425.4 | High (methoxy groups) |

| Thiophene-Benzyl Analog (Ev8) | Pyrimidinone | 2-(Thiophen-3-yl)benzyl | 353.4 | Moderate (aromatic sulfur) |

| Quinoline-Dioxane Analog (Ev7) | Quinoline | 4-Ethoxybenzoyl | 579.58 | Low (extended aromatic system) |

| Dichlorophenyl Analog (Ev6) | Pyrimidinylthio | 2,3-Dichlorophenyl | 344.21 | Low (halogen substituents) |

| Thienopyrimidine Analog (Ev5) | Thienopyrimidine | Phenyl-thiophene | 362.0 | Moderate (lower MW) |

| Pyridazine-Pyrazole Analog (Ev2) | Pyridazine | 3,5-Dimethylpyrazole | 387.5 | Variable (alkyl vs. aromatic) |

Q & A

Q. What synthetic routes are reported for N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. Key parameters include temperature control (e.g., reflux in ethanol) and catalyst selection (e.g., K₂CO₃ for deprotonation). reports an 81% yield using optimized stoichiometry and purification via recrystallization. Comparative analysis with structurally similar acetamides (e.g., , –80% yields) suggests that electron-donating groups (e.g., methoxy) enhance reactivity, while steric hindrance from substituents may reduce yields .

Q. Which spectroscopic techniques are critical for structural confirmation?

¹H NMR and LC-MS are primary tools. For the target compound, ¹H NMR (DMSO-d₆) reveals peaks at δ 2.58 (s, CH₃), 3.67 (s, OCH₃), and aromatic protons at δ 6.22–8.96, consistent with the dimethoxyphenyl and pyrimidinone moieties . Elemental analysis (e.g., C, N, S content in ) and HRMS further validate purity and molecular weight .

Q. How is purity assessed during synthesis?

Purity is confirmed via melting point consistency (e.g., 282–283°C in ), elemental analysis (e.g., ±0.1% deviation in C/N/S), and chromatographic methods (TLC/HPLC). Discrepancies in elemental ratios (e.g., : Calcd. C 45.36% vs. Found 45.29%) indicate potential byproducts, necessitating repeated recrystallization .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial activity in pyrimidinone-acetamide derivatives?

Substituent positioning and electronic effects dictate activity. For example, the 3,5-dimethoxy groups in the target compound enhance lipophilicity and membrane penetration, as evidenced by its antimicrobial efficacy in . Comparative SAR studies (e.g., –3) show that replacing methoxy with electron-withdrawing groups (e.g., Cl) reduces activity, likely due to altered binding to microbial targets .

Q. What in silico strategies predict binding modes to bacterial enzymes?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like DNA gyrase. highlights hydrogen bonding between the pyrimidinone core and enzyme active sites. Advanced methods include free-energy perturbation (FEP) to quantify binding affinity changes upon substituent modification .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies may arise from assay variations (e.g., bacterial strain differences, inoculum size). For example, MIC values in (antimicrobial) vs. unrelated activities in –6 (atherosclerosis) reflect target specificity. Standardized protocols (CLSI guidelines) and dose-response curves improve reproducibility .

Q. What strategies improve pharmacokinetic properties, such as solubility or metabolic stability?

Introducing polar groups (e.g., hydroxyl in ) or prodrug formulations enhances aqueous solubility. ’s methoxy substituents improve metabolic stability by reducing oxidative degradation. Pharmacokinetic modeling (e.g., PBPK) guides derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.